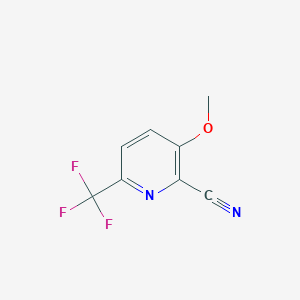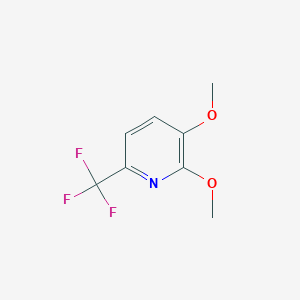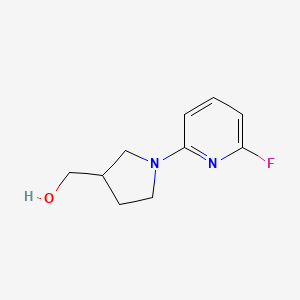
N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-butanamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-butanamide (5AM2MPB) is an organic compound that has been used in various scientific and medical applications. It is a synthetic molecule with a wide range of potential applications due to its unique structure and properties. 5AM2MPB has been studied for its potential to act as an anti-inflammatory, anti-bacterial, and anti-viral agent. It has also been studied for its potential to act as a neuroprotective agent and for its potential to act as a chemopreventive agent.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-butanamide has been studied for its potential to act as an anti-inflammatory, anti-bacterial, and anti-viral agent. It has also been studied for its potential to act as a neuroprotective agent and for its potential to act as a chemopreventive agent. In addition, this compound has been studied for its potential to act as an antioxidant and for its potential to act as an inhibitor of the enzyme acetylcholinesterase.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-butanamide is not yet fully understood. However, it is believed that this compound acts by binding to specific receptors in the body, such as the serotonin receptor, the dopamine receptor, and the acetylcholine receptor. Once bound, this compound can modulate the activity of these receptors and affect a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-viral effects. It has also been shown to have neuroprotective and chemopreventive effects.
Advantages and Limitations for Lab Experiments
N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-butanamide has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it has a wide range of potential applications due to its unique structure and properties. However, this compound can be toxic in high concentrations and should be handled with caution.
Future Directions
Future research on N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-butanamide could focus on its potential to act as an antioxidant, its potential to act as an inhibitor of the enzyme acetylcholinesterase, its potential to act as an anti-inflammatory, anti-bacterial, and anti-viral agent, and its potential to act as a neuroprotective agent and a chemopreventive agent. Additionally, future research could focus on the mechanism of action of this compound and the biochemical and physiological effects of this compound. Finally, future research could focus on the development of more efficient and cost-effective methods for synthesizing this compound.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-16(23-14-8-5-12(2)6-9-14)18(21)20-15-11-13(19)7-10-17(15)22-3/h5-11,16H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULALNCOKZGLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


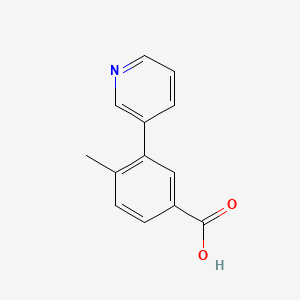

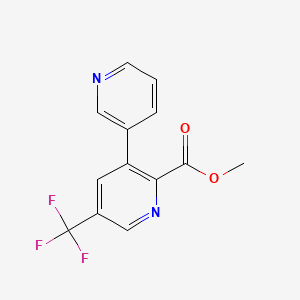
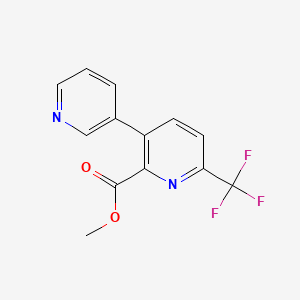

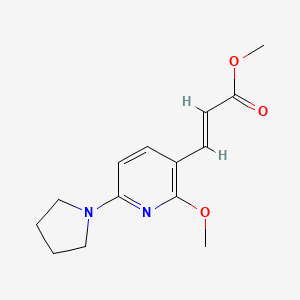
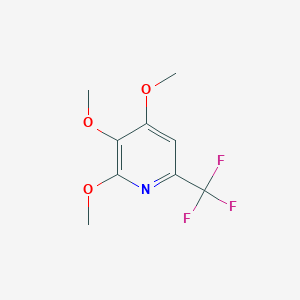
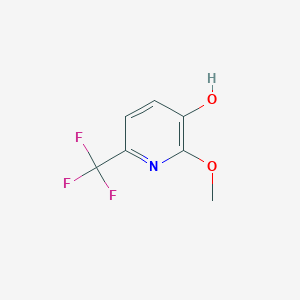
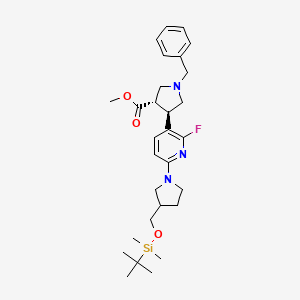
![2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid](/img/structure/B1388646.png)
